4-Nitrobenzyl O-acetyl-L-serinate hydrochloride
CAS No.: 870820-71-6
Cat. No.: VC2889218
Molecular Formula: C12H15ClN2O6
Molecular Weight: 318.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870820-71-6 |
|---|---|
| Molecular Formula | C12H15ClN2O6 |
| Molecular Weight | 318.71 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 |
| Standard InChI Key | RLZHJUOZKFPKHA-MERQFXBCSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
| SMILES | CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
| Canonical SMILES | CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is identified by its CAS number 870820-71-6. According to chemical database records, its IUPAC name is (4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride . This nomenclature precisely describes its structure, highlighting the stereochemistry of the serine residue (L-configuration or S-designation), the acetylation of the hydroxyl group, and the 4-nitrobenzyl esterification of the carboxylic acid function.
The compound's molecular formula is C₁₂H₁₅ClN₂O₆, corresponding to a molecular weight of 318.71 g/mol . This formula accounts for all structural components, including the chloride counter-ion that forms the hydrochloride salt.
Structural Components
The structure of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can be analyzed in terms of its constituent functional groups:
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L-Serine core: The amino acid backbone providing the chiral center and amino functionality
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O-Acetyl group: Attached to the serine side-chain hydroxyl, serving as a protecting group
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4-Nitrobenzyl ester: A protecting group for the carboxylic acid function, featuring an electron-withdrawing nitro group
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Hydrochloride salt: The amino group is protonated with a chloride counter-ion, affecting solubility and stability
This combination of functional groups creates a molecule with specialized chemical behavior suitable for particular research applications.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.71 g/mol | |
| Physical State | Solid | Inferred |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Flash Point | Not Available |
Chemical Properties
The chemical behavior of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can be predicted based on its functional groups and comparison with related compounds:
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The protonated amino group (-NH₃⁺) makes the compound a salt, likely enhancing water solubility compared to the free base form.
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The O-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, similar to the behavior of O-acetyl-L-serine, which is "an intermediate in the biosynthesis of the amino acid cysteine in bacteria" .
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The 4-nitrobenzyl ester group typically requires specific conditions for cleavage, making it a useful protecting group in organic synthesis. The electron-withdrawing nitro group enhances the stability of this ester compared to unsubstituted benzyl esters.
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As with many amino acid derivatives, the compound likely exhibits chiroptical properties due to the stereogenic center at the α-carbon of the serine residue.
Synthesis and Preparation Methods
Comparison with Related Syntheses
The preparation would share similarities with documented syntheses of serine derivatives. For instance, the synthesis of "N-carbobenzoxy L-serine methyl ester hydrochloride" described by Fruton involves protecting group strategies similar to those potentially employed for our compound of interest . The key difference would be the use of 4-nitrobenzyl alcohol instead of methanol for the esterification step.
Additionally, the formation of the O-acetyl group would parallel reactions described for O-acetyl-L-serine, a compound recognized as "an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen" .
Applications and Research Significance
Protective Group Chemistry
The primary significance of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride appears to be in the field of protective group chemistry, particularly for peptide synthesis and other applications requiring selective reactivity of amino acid functional groups.
The 4-nitrobenzyl group serves as a carboxylic acid protecting group that can be selectively removed under specific conditions, while the O-acetyl group protects the serine hydroxyl function. These protective strategies enable controlled reactivity in complex synthetic sequences.
Research and Development Applications
As indicated in the safety data sheet, 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is designated "Only for research and development use by, or directly under the supervision of, a technically qualified individual" . This classification suggests its primary use in laboratory research settings rather than industrial applications.
Potential research applications may include:
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Building block in peptide synthesis requiring protected serine residues
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Model compound for studying enzymatic reactions involving O-acetylated serine
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Intermediate in the synthesis of more complex molecules containing modified serine residues
Comparative Analysis with Related Compounds
Structural Relationship to O-Acetylserine
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride shares the O-acetylation pattern with O-acetyl-L-serine, a compound that has significant biochemical relevance. O-acetyl-L-serine is "an intermediate in the biosynthesis of the amino acid cysteine in bacteria" and "has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite" .
The key difference is the additional 4-nitrobenzyl esterification and hydrochloride salt formation in our compound of interest, which alters its physicochemical properties and reactivity profile.
Comparison with N-Protected Serine Derivatives
The compound bears structural similarities to N-protected serine derivatives such as those described in the literature. For example, N-carbobenzoxy L-serinhydrazide represents another protected form of serine with different protective groups and functional modifications .
While both compounds involve protected forms of serine, they differ in their pattern of protection and the specific functional groups introduced, leading to distinct chemical behaviors and applications.
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